Home > Products > Screening Compounds P112100 > 4-(Piperidin-4-yl)pyrimidin-2-amine
4-(Piperidin-4-yl)pyrimidin-2-amine - 1211532-88-5

4-(Piperidin-4-yl)pyrimidin-2-amine

Catalog Number: EVT-3358447
CAS Number: 1211532-88-5
Molecular Formula: C9H14N4
Molecular Weight: 178.23
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

4-(Piperidin-4-yl)pyrimidin-2-amine is a heterocyclic organic compound that serves as a central scaffold in various medicinal chemistry endeavors. Its structure, comprising a pyrimidine ring linked to a piperidine ring, provides a versatile framework for introducing diverse substituents, enabling the exploration of a wide range of biological activities. [] While this document primarily focuses on its scientific research applications, it's worth noting that derivatives of this compound are being investigated for their potential therapeutic benefits in treating various diseases.

Synthesis Analysis
  • Microwave-Assisted Synthesis: This method facilitates the rapid and efficient synthesis of the target compounds. Reactions such as the condensation of piperidine with substituted acetophenones, followed by cyclization with guanidine hydrochloride, are effectively carried out under microwave irradiation. [, , ]
  • Multi-step Synthesis: This approach involves a series of reactions to construct the desired molecule. A common strategy involves the initial synthesis of a substituted pyrimidine ring, followed by the introduction of the piperidine moiety through various coupling reactions. [, , , , , , , , , , , , , , , , , , , , ]
Molecular Structure Analysis

Crystallographic studies have provided insights into the conformational preferences of these derivatives. For instance, in the crystal structure of 4-methyl-6-(piperidin-1-yl)pyrimidin-2-amine, the dihedral angle between the piperidine and pyrimidine rings varies significantly between the two molecules in the asymmetric unit, highlighting the conformational flexibility of this scaffold. []

Physical and Chemical Properties Analysis

For instance, introducing polar functional groups can enhance water solubility, while lipophilic groups can improve membrane permeability. Computational methods, such as quantitative structure-activity relationship (QSAR) studies, are often employed to predict and optimize the physicochemical properties of these compounds during drug discovery. []

Applications

Anticancer Activity

  • ALK and EGFR Inhibition: Compound 1, an example from the provided papers, acts as a dual inhibitor of anaplastic lymphoma kinase (ALK) and epidermal growth factor receptor (EGFR), showing promise for treating non-small cell lung cancer (NSCLC), including brain metastases. []
  • Aurora Kinase Inhibition: Compounds like 4-methyl-5-(2-(4-morpholinophenylamino)pyrimidin-4-yl)thiazol-2-amine (CYC116) have been identified as potent aurora kinase inhibitors. CYC116 induces cell death by disrupting mitosis and causing polyploidy, leading to anticancer effects in preclinical models and prompting its entry into phase I clinical trials. []
  • PLK4 Inhibition: Research has led to the discovery of (E)-4-(3-arylvinyl-1H-indazol-6-yl)pyrimidin-2-amine derivatives as potent and selective inhibitors of polo-like kinase 4 (PLK4), which plays a crucial role in centriole duplication and genome stability. These inhibitors demonstrate significant antitumor efficacy in breast cancer models. []

Anti-inflammatory Activity

  • TNF-α Production Inhibition: DBM1285, a cyclopropyl-{4-[4-(4-fluorophenyl)-2-piperidin-4-yl-thiazol-5-yl]pyrimidin-2-yl}amine derivative, effectively inhibits TNF-α production by blocking the p38 mitogen-activated protein kinase (MAPK)/MAPK-activated protein kinase 2 (MK2) signaling pathway. This compound shows promise in treating TNF-α-related chronic inflammatory diseases. [, ]
  • NLRP3 Inflammasome Inhibition: Chemical modulation of the 1-(piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one scaffold has led to the identification of novel NLRP3 inflammasome inhibitors. These compounds effectively reduce IL-1β release in human macrophages, offering potential therapeutic avenues for inflammatory diseases. []

Antibacterial Activity

  • Broad-Spectrum Antibacterial Activity: Microwave-assisted synthesis of piperidine-containing pyrimidine imines and thiazolidinones has yielded compounds with notable antibacterial activity. []

Antifungal Activity

  • Phytophthora capsici Inhibition: N-[4-(4-Fluoro)phenyl-2-piperidin-4-yl-thiazol-5-yl]pyrimidin-2-yl-N-phenylamines have shown potent antifungal activity against Phytophthora capsici, a devastating plant pathogen. Notably, compound IX-3g from this series exhibits remarkable in vivo efficacy, highlighting its potential as a novel fungicide. [, ]

Bone Formation Stimulation

  • Wnt/β-catenin Pathway Activation: (1-(4-(Naphthalen-2-yl)pyrimidin-2-yl)piperidin-4-yl)methanamine (WAY-262611) acts as a Wnt/β-catenin pathway agonist, leading to increased trabecular bone formation rate in ovariectomized rats, suggesting its potential in treating bone disorders. []

Corrosion Inhibition

  • Mild Steel Corrosion Inhibition: 4-(Pyridin-4-yl)thiazol-2-amine (PTA) effectively inhibits mild steel corrosion in acidic environments. PTA forms a protective layer on the steel surface, acting as a mixed-type inhibitor. []

Modulation of Ion Channels

  • Kv11.1 (hERG) Channel Activation: 5‐(((1H–Indazol‐5‐yl)oxy)methyl)‐N‐(4‐(trifluoromethoxy)phenyl)pyrimidin‐2‐amine (ITP‐2) acts as a novel activator of Kv11.1 (hERG) channels. These channels play a crucial role in cardiac repolarization, and their modulation holds potential for treating cardiac arrhythmias. []

Histamine H3 Receptor Agonism

  • Non-Imidazole H3R Agonists: 4-(3-Aminoazetidin-1-yl)pyrimidin-2-amines represent a novel class of non-imidazole histamine H3 receptor (H3R) agonists. These compounds, particularly VUF16839 (14d), exhibit nanomolar potency and demonstrate in vivo efficacy in animal models of cognition. []

Phosphodiesterase Inhibition

  • PDE10A Inhibition: PDM‐042, a novel phosphodiesterase 10A (PDE10A) inhibitor, has shown promising results in preclinical models of schizophrenia. Its high potency, selectivity, and excellent brain penetration make it a valuable tool for studying PDE10A's role in the central nervous system. []
  • PDE9A Inhibition: PF-04447943, a selective and brain-penetrant PDE9A inhibitor, has been developed for treating cognitive disorders. It demonstrates procognitive activity in rodent models and has advanced to clinical trials. []

Acetylcholinesterase Inhibition

  • AChE Inhibition: Novel 9-(1-(substituted-benzyl)piperidin-4-yl)-2-chloro-9H-purin-6-amine derivatives have demonstrated moderate inhibitory activity against acetylcholinesterase (AChE), a key enzyme involved in the breakdown of acetylcholine in the brain. []

Low-Density Lipoprotein Receptor Upregulation

  • LDL Receptor Upregulation: N-[1-(3-Phenylpropane-1-yl)piperidin-4-yl]-5-thia-1,8b-diazaacenaphthylene-4-carboxamide acts as an upregulator of the low-density lipoprotein (LDL) receptor, playing a crucial role in cholesterol metabolism. []

GABAAR Modulation

  • GABAAR Antagonism: 5-(Piperidin-4-yl)-3-hydroxypyrazole derivatives have been explored as potential ligands for the γ-aminobutyric acid type A receptor (GABAAR). While exhibiting antagonist activity, these compounds provide insights into the structural requirements for GABAAR modulation. []

(1-(4-(Naphthalen-2-yl)pyrimidin-2-yl)piperidin-4-yl)methanamine

    Compound Description: This compound emerged as a potent agonist of the Wnt β-catenin signaling pathway during a high-throughput screening effort for novel treatments of bone disorders []. It exhibits excellent pharmacokinetic properties and demonstrated a dose-dependent increase in trabecular bone formation rate in ovariectomized rats upon oral administration [].

Cyclopropyl-{4-[4-(4-fluorophenyl)-2-piperidin-4-yl-thiazol-5-yl]pyrimidin-2-yl}amine (DBM1285)

    Compound Description: DBM1285 is a potent inhibitor of tumor necrosis factor α (TNF-α) production []. It exerts its effect by blocking the p38 mitogen-activated protein kinase (MAPK)/MAPK-activated protein kinase 2 (MK2) signaling pathway, which regulates TNF-α production post-transcriptionally []. DBM1285 demonstrated efficacy in reducing TNF-α levels both in vitro and in vivo and showed anti-inflammatory effects in murine models of zymosan-induced inflammation and adjuvant-induced arthritis [].

4-[4-(4-Fluorophenyl)-1-(piperidin-4-yl)-1H-imidazol-5-yl]pyrimidin-2-amine derivatives (PF-5006739)

    Compound Description: PF-5006739 is a potent and selective inhibitor of casein kinase 1 delta (CK1δ) and casein kinase 1 epsilon (CK1ε) []. It demonstrates robust centrally mediated circadian rhythm phase-delaying effects in both nocturnal and diurnal animal models []. Additionally, PF-5006739 dose-dependently attenuated opioid drug-seeking behavior in a rodent operant reinstatement model in animals trained to self-administer fentanyl [].

4-(3-Aminoazetidin-1-yl)pyrimidin-2-amines

    Compound Description: This class of compounds, particularly exemplified by VUF16839, represents a novel group of non-imidazole histamine H3 receptor (H3R) agonists []. These compounds exhibit nanomolar affinity for the H3R and demonstrate good metabolic stability []. Notably, VUF16839 showed in vivo efficacy in a social recognition test in mice, inducing amnesia at a dose of 5 mg/kg intraperitoneally [].

Properties

CAS Number

1211532-88-5

Product Name

4-(Piperidin-4-yl)pyrimidin-2-amine

IUPAC Name

4-piperidin-4-ylpyrimidin-2-amine

Molecular Formula

C9H14N4

Molecular Weight

178.23

InChI

InChI=1S/C9H14N4/c10-9-12-6-3-8(13-9)7-1-4-11-5-2-7/h3,6-7,11H,1-2,4-5H2,(H2,10,12,13)

InChI Key

FAWKNCWEOCFRFV-UHFFFAOYSA-N

SMILES

C1CNCCC1C2=NC(=NC=C2)N

Canonical SMILES

C1CNCCC1C2=NC(=NC=C2)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.